REACTION_CXSMILES
|
[F:1][C:2]1[C:3](I)=[C:4]([CH3:8])[CH:5]=[CH:6][CH:7]=1.C[C:11]([N:13](C)C)=O>[C-]#N.[Zn+2].[C-]#N>[F:1][C:2]1[CH:7]=[CH:6][CH:5]=[C:4]([CH3:8])[C:3]=1[C:11]#[N:13] |f:2.3.4|
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Name
|
Palladium Tetrakis triphenylphosphine
|
Quantity
|
87.5 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
575 g
|
Type
|
reactant
|
Smiles
|
FC=1C(=C(C=CC1)C)I
|
Name
|
Zinc Cyanide
|
Quantity
|
171.7 g
|
Type
|
catalyst
|
Smiles
|
[C-]#N.[Zn+2].[C-]#N
|
Name
|
|
Quantity
|
6 L
|
Type
|
reactant
|
Smiles
|
CC(=O)N(C)C
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
80 °C
|
Type
|
CUSTOM
|
Details
|
thermocouple and stir bar
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
A 10 L round bottom flask equipped with adapter
|
Type
|
CUSTOM
|
Details
|
degassed under vacuum
|
Type
|
CUSTOM
|
Details
|
purged with N2 three times
|
Type
|
CUSTOM
|
Details
|
the mixture was degassed under vacuum
|
Type
|
CUSTOM
|
Details
|
purged with N2 three times
|
Type
|
CUSTOM
|
Details
|
the mixture was degassed under vacuum
|
Type
|
CUSTOM
|
Details
|
purged with N2 three times
|
Type
|
TEMPERATURE
|
Details
|
The reaction mixture was heated to 80° C. for 16 h
|
Duration
|
16 h
|
Type
|
TEMPERATURE
|
Details
|
to cool to RT
|
Type
|
ADDITION
|
Details
|
The solution was added to a 2.0 L aqueous solution of 1N NH4OH
|
Type
|
EXTRACTION
|
Details
|
extracted three times with 1.5 L EtOAc
|
Type
|
WASH
|
Details
|
The extracts were washed with 2 L brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
ADDITION
|
Details
|
The crude product was treated with mCPBA in cooled DCM
|
Type
|
CUSTOM
|
Details
|
purified by chromatography (PE/EA=10:1)
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C#N)C(=CC=C1)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |